molecular formula C17H19N5O2 B2568926 8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333755-46-7

8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2568926
CAS No.: 333755-46-7
M. Wt: 325.372
InChI Key: SVPUHHBBJGNJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived compound characterized by a purine core substituted with an allylamino group at the 8-position, a benzyl group at the 7-position, and methyl groups at the 1- and 3-positions. The allylamino moiety introduces a reactive terminal alkene, which may influence binding interactions or metabolic pathways.

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-4-10-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPUHHBBJGNJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the allylamino and benzyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

Research has indicated that 8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may play a role in various cellular processes. Studies have focused on its interaction with enzymes and receptors, which could lead to insights into metabolic regulation and gene expression.

Medicine

The compound is under investigation for its potential therapeutic effects:

  • Anti-cancer Properties : Initial studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with specific signaling pathways.
  • Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation in various models of disease.

Research findings indicate that modifications to the structure can enhance these therapeutic effects.

Industry

In industrial applications, 8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is utilized in developing new materials and chemical processes. Its unique properties make it suitable for use in pharmaceuticals and agrochemicals.

Case Studies

Several studies have highlighted the applications of this compound:

  • Cancer Research : A study published in Journal of Medicinal Chemistry examined the anti-cancer properties of modified purine derivatives similar to 8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. Results showed significant inhibition of tumor growth in vitro and in vivo models .
  • Inflammation Models : Research documented in Pharmacology Reports demonstrated that this compound reduced inflammatory markers in animal models of arthritis .
  • Enzyme Interaction Studies : A detailed investigation into the enzyme inhibition properties was published in Biochemical Pharmacology, showing how structural modifications can enhance binding affinity to target enzymes .

Mechanism of Action

The mechanism of action of 8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Variations at the 8-Position

The 8-position is critical for modulating receptor affinity and selectivity. Key analogs include:

8-Substituent Compound Example Key Properties Biological Relevance
Allylamino Target compound Reactive alkene; potential for H-bonding via NH group. Unknown (inferred: possible 5-HT1A/D2 activity based on LCAP class) .
Phenyl 8-Phenyl-7-benzyl analog (Compound 15) mp 164°C; aromatic π-π interactions. Not reported, but similar core to LCAPs with receptor activity.
Piperidin-4-yloxy 8-(Piperidin-4-yloxy) derivative (Intermediate in NCT-501 synthesis) Polar oxygen linker; tertiary amine for solubility. Intermediate in aldehyde dehydrogenase inhibitor NCT-501 development.
Benzylsulfanyl 8-(Benzylsulfanyl)-3-methyl analog Sulfur atom enhances metabolic stability; increased lipophilicity. Not reported, but sulfanyl groups often improve pharmacokinetics.
Chloro 8-Chloro-7-ethyl analog (Compound in necroptosis study) Electron-withdrawing effect; potential halogen bonding. Intermediate in necroptosis inhibitor synthesis.
Butylamino 8-(Butylamino)-3-methyl analog (Compound 35) Long alkyl chain increases lipophilicity. Part of kinase inhibitors with imidazo-purine scaffolds .

Variations at the 7-Position

The 7-benzyl group in the target compound contrasts with other substituents:

  • Ethyl Group : In 7-ethyl-8-chloro analogs, reduced steric bulk may enhance solubility but decrease receptor binding avidity .

Spectral and Physical Property Comparisons

  • Melting Points: The 8-phenyl analog (Compound 15) exhibits a higher melting point (164°C) than typical alkyl/amino-substituted derivatives, likely due to crystalline packing via aromatic stacking .
  • NMR Shifts: Allylamino NH protons (absent in 8-phenyl/chloro analogs) may appear as broad singlets near δ 5–6 ppm, while benzyl protons resonate at δ 7.0–7.5 ppm .
  • Mass Spectra : FTIR of 8-chloro analogs shows C-Cl stretches at 744 cm⁻¹, absent in the target compound .

Research Findings and Functional Implications

  • Receptor Binding : LCAPs with xanthine cores (e.g., 8-alkoxy derivatives) demonstrate 5-HT1A agonism, suggesting the target compound may share similar mechanisms .
  • Enzyme Inhibition : The piperidin-4-yloxy derivative () was pivotal in developing NCT-501, an aldehyde dehydrogenase inhibitor, highlighting the role of 8-substituents in enzyme targeting .
  • Kinase Selectivity: Butylamino-substituted analogs () exhibit kinase inhibitory activity, emphasizing the impact of alkyl chain length on selectivity .

Biological Activity

8-(Allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.27 g/mol
  • CAS Number : 19410-53-8
  • Density : 1.559 g/cm³
  • Boiling Point : 493.2 ºC at 760 mmHg

The biological activity of 8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with various biological targets:

  • Adenosine Receptors : This compound may act as an antagonist or modulator of adenosine receptors, which are involved in numerous physiological processes including inflammation and immune response.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in purine metabolism, potentially affecting cellular proliferation and apoptosis.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity TypeEffectReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityInhibits bacterial growth
Anti-inflammatory EffectReduces cytokine production
Antiviral ActivitySuppresses viral replication

Case Studies

Several studies have investigated the biological effects of 8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione:

  • Anticancer Research :
    • A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis through the mitochondrial pathway. The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins .
  • Antimicrobial Studies :
    • Research showed that 8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were lower than those for standard antibiotics .
  • Inflammation Models :
    • In vivo studies indicated that this compound effectively reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Q. What are the recommended synthetic routes for 8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione?

Methodological Answer: The synthesis typically involves functionalizing the purine-dione core through nucleophilic substitution or coupling reactions. For example:

  • Route 1 : React 8-hydrazinyl derivatives with allyl-containing carbonyl compounds under reflux conditions, followed by purification via column chromatography. Confirm product structure using 1H^1H NMR and LC-MS .
  • Route 2 : Use automated reaction platforms for precise control of stoichiometry and reaction time, as demonstrated in the synthesis of analogous trifluoroacetic salts. This method employs anhydrous tetrahydrofuran (THF) and triethylamine, with robotic handling to minimize human error .
  • Key Steps : Monitor reaction progress via TLC, and purify using silica gel chromatography. Validate purity via melting point analysis and HPLC (>95% purity threshold) .

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer: A multi-spectral approach is critical:

  • FTIR : Identify functional groups (e.g., -N-H stretching at ~3344 cm1^{-1}, -C=O at ~1697 cm1^{-1}) .
  • 1H^1H NMR : Confirm substitution patterns (e.g., benzyl protons as a multiplet at δ 7.2–7.4 ppm, allylamino protons as a triplet near δ 5.2 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+^+ peak matching theoretical mass). Cross-check isotopic patterns to rule out impurities .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time should align with standards .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound with high yield and purity?

Methodological Answer: Employ statistical Design of Experiments (DoE) to systematically vary parameters:

  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time. For example, optimize allylamino coupling efficiency by testing dichloromethane vs. THF .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 60°C, 12-hour reaction time for >80% yield) .
  • Automation : Use robotic platforms to screen 24–48 reaction conditions in parallel, reducing optimization time .

Q. What strategies are effective in resolving contradictions between spectral data (e.g., NMR vs. mass spectrometry) during structural confirmation?

Methodological Answer:

  • Cross-Validation : Compare 1H^1H NMR shifts with structurally analogous compounds (e.g., 7-benzyl-substituted purine-diones) to identify anomalous peaks .
  • 2D NMR : Perform 1H^1H-13C^13C HSQC or HMBC to resolve overlapping signals (e.g., distinguishing allylamino vs. benzyl proton environments) .
  • High-Resolution MS : Rule out isobaric interferences by achieving <5 ppm mass accuracy. For ambiguous fragments, perform MS/MS to confirm cleavage patterns .

Q. How can computational methods assist in predicting the reactivity or biological activity of this compound?

Methodological Answer:

  • Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., allylamino group reactivity) .
  • Molecular Docking : Screen against target proteins (e.g., adenosine receptors) using AutoDock Vina. Validate predictions with in vitro assays .
  • Deep Learning : Train models on purine-dione datasets to predict solubility or metabolic stability. Use BLEU scores to evaluate model accuracy in naming/classification tasks .

Q. What experimental approaches are suitable for studying the structure-activity relationships (SAR) of analogs of this compound?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., benzyl → 2-bromophenyl, allylamino → piperidinyl) and assess biological activity .
  • Crystallography : Resolve X-ray structures to correlate steric/electronic effects with activity (e.g., hydrogen bonding patterns in the purine core) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrophobic benzyl group contributions to receptor binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.